molecular formula C8H9NO2 B3238117 1-(2-Pyridyloxy)-2-propanone CAS No. 1401081-24-0

1-(2-Pyridyloxy)-2-propanone

Cat. No.: B3238117
CAS No.: 1401081-24-0
M. Wt: 151.16 g/mol
InChI Key: HQPOHBFORQHKTK-UHFFFAOYSA-N
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Description

1-(2-Pyridyloxy)-2-propanone is an organic compound that features a pyridine ring attached to a propanone moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridyloxy)-2-propanone typically involves the reaction of 2-hydroxypyridine with a suitable propanone derivative. One common method is the trans-etherification of 1-ethoxysilatrane with 2-hydroxypyridine . Another approach involves the reaction of 2-hydroxypyridine with tetraethoxysilane and triethanolamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridyloxy)-2-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Pyridyloxy)-2-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Pyridyloxy)-2-propanone involves its interaction with molecular targets through its pyridine ring and propanone moiety. The compound can act as a ligand, coordinating with metal ions to form stable complexes . These interactions can influence various biochemical pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Pyridyloxy)-2-propanone is unique due to its specific combination of the pyridine ring and propanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

1-pyridin-2-yloxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)6-11-8-4-2-3-5-9-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPOHBFORQHKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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